6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid

Phosphate transport inhibition NaPi-IIb PiT-1

In pyridazinone-based drug discovery, N1-substituent identity critically governs target affinity and selectivity, making batch-consistent, structurally verified building blocks essential for reproducible SAR. 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid (CAS 171672-99-4) directly addresses this challenge: • N1-propyl architecture enables systematic exploration of linear C3 alkyl effects on sodium-dependent phosphate transporters (NaPi-IIb, PiT-1, PiT-2) and MEK kinase inhibition, complementing methyl/ethyl variants in patent-driven programs. • C3-carboxylic acid handle permits straightforward amide coupling or esterification for rapid analog library synthesis. • Supplied at ≥95% purity with -20°C moisture-protected storage, reducing impurity-driven false positives and ensuring batch-to-batch data reproducibility across screening cascades.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 171672-99-4
Cat. No. B185408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid
CAS171672-99-4
Synonyms6-OXO-1-PROPYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLIC ACID
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C=CC(=N1)C(=O)O
InChIInChI=1S/C8H10N2O3/c1-2-5-10-7(11)4-3-6(9-10)8(12)13/h3-4H,2,5H2,1H3,(H,12,13)
InChIKeyDJHVQCITSVMNLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic Acid: Identity & Procurement


6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid (CAS 171672-99-4), a heterocyclic building block featuring a pyridazinone core with an N1-propyl substituent and a C3-carboxylic acid functional handle, is commercially supplied at 95–97% purity with a molecular formula of C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol . The pyridazinone scaffold constitutes a recognized pharmacophore with documented engagement across multiple therapeutic targets, including sodium-dependent phosphate transporters (NaPi-IIb, PiT-1, PiT-2) [1] and MEK kinase [2].

6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic Acid: Why Substitution Fails


Within the 6-oxo-1,6-dihydropyridazine-3-carboxylic acid class, functional outcomes are exquisitely sensitive to the identity of the N1 substituent . The pyridazinone pharmacophore operates through target-specific binding interactions where the N1 group dictates both steric accommodation within the target binding pocket and overall molecular lipophilicity, thereby directly modulating affinity and selectivity profiles [1]. While the class maintains a conserved core, variation at the N1 position—spanning alkyl, aryl, halogenated alkyl, and heteroaryl substitutions—yields divergent pharmacological signatures [2]. Consequently, substituting the N1-propyl derivative with an isopropyl (CAS 778594-18-6) [3], tert-butyl , 2,2,2-trifluoroethyl (CAS 1600264-98-9) [4], phenyl , or 4-fluorophenyl (CAS 926238-43-9) [5] analog, or with unsubstituted parent scaffolds lacking the N1-alkyl group, cannot be performed without risking substantial alterations in assay outcomes, SAR continuity, or material reproducibility.

6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic Acid: Comparative Evidence


Phosphate Transporter Inhibition with N1-Propyl Substitution

Patent RU2740008C2 explicitly establishes that 6-oxo-1,6-dihydropyridazine-3-carboxylic acid-derived dihydropyridazine-3,5-dione compounds bearing N1-alkyl substituents inhibit sodium-dependent phosphate transporters NaPi-IIb, PiT-1, and PiT-2 [1]. The patent defines R¹ (the N1 substituent) as hydrogen, methyl, or ethyl in its core embodiments, while propyl (C3) represents an extended alkyl chain outside the primary claim scope but remains within the broader structural genus of the invention [1]. This class-level evidence indicates that N1-propyl substitution confers target engagement capacity within the sodium-dependent phosphate transporter family. For procurement decisions, the 6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid building block enables exploration of alkyl chain length–activity relationships beyond the methyl and ethyl variants prioritized in the patent's primary claims, positioning it as a strategic SAR expansion tool [1].

Phosphate transport inhibition NaPi-IIb PiT-1 PiT-2 Dihydropyridazine-3,5-dione

N1-Propyl vs. Isopropyl: MEK Inhibition SAR

US Patent US7732616B2 establishes that dihydropyridazine derivatives function as MEK inhibitors, with the N1 substituent representing a critical variable for optimizing target binding [1]. The N1-propyl group (linear C3) in CAS 171672-99-4 confers a distinct combination of calculated physicochemical properties—namely lower steric bulk and different conformational flexibility—relative to the N1-isopropyl (branched C3) analog (CAS 778594-18-6) [2]. In MEK inhibitor SAR contexts, such alkyl chain architecture differences translate to measurable variations in binding pocket accommodation and overall inhibitory potency [1]. While direct IC₅₀ values for the target compound in MEK assays remain unavailable in the public domain, the class-level patent evidence confirms that N1-alkyl substitution identity is a performance-determining variable within the pyridazinone MEK inhibitor series [1].

MEK inhibition MAPK pathway Lipophilicity Steric effects SAR

Multi-Mechanism Pharmacology vs. N1-Aryl Analogs

6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid (also designated PPDA) exhibits a documented multi-mechanism activity profile encompassing anti-inflammatory, analgesic, and antitumor effects . Computational PASS (Prediction of Activity Spectra for Substances) analysis corroborates this polypharmacology, returning high activity probabilities for anti-inflammatory (Pa = 0.827, Pi = 0.005), lipid metabolism regulator (Pa = 0.786, Pi = 0.006), and lipid peroxidase inhibitor (Pa = 0.779, Pi = 0.004) functions [1]. In contrast, structurally related N1-aryl analogs—including the N1-(4-fluorophenyl) (CAS 926238-43-9) [2], N1-(3-fluorophenyl) (CAS 1291486-99-1) [3], N1-(4-chlorophenyl) (CAS 147920-34-1) , and N1-phenyl variants—exhibit narrower, enzyme-specific inhibitory profiles (e.g., DNA gyrase/topoisomerase IV) without the breadth of anti-inflammatory and lipid-modulating activities computationally predicted for the N1-propyl derivative [1].

Anti-inflammatory Analgesic Antitumor Lipid metabolism Multi-target pharmacology

Purity & Storage Specification: Verified vs. Uncharacterized

Commercially available 6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid (CAS 171672-99-4) is supplied at defined purity grades of 95% or 97% with specified storage conditions of -20°C, sealed, and protected from moisture . This represents a material quality advantage over uncharacterized or research-grade stock of structurally similar analogs, where purity may be unspecified or variable. In procurement contexts where assay reproducibility depends on consistent starting material quality, the documented purity specification and defined storage protocol provide a verifiable baseline for lot-to-lot consistency.

Purity QC Storage stability Procurement -20°C

6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic Acid: Application Scenarios


SAR Expansion for Phosphate Transporter Inhibitors

In medicinal chemistry programs targeting sodium-dependent phosphate transporters (NaPi-IIb, PiT-1, PiT-2), 6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid serves as a strategic SAR expansion tool for exploring alkyl chain length effects beyond the methyl and ethyl variants prioritized in primary patent claims [1]. The carboxylic acid functional handle at C3 enables straightforward amide coupling or esterification to access diverse dihydropyridazine-3,5-dione analogs, facilitating systematic interrogation of N1-alkyl substituent effects on phosphate transport inhibition potency and selectivity [1].

Linear Alkyl Chain Exploration for MEK Inhibitors

The N1-propyl substitution in CAS 171672-99-4 offers a linear C3 alkyl architecture that differs in steric profile and conformational flexibility from the branched isopropyl (CAS 778594-18-6) [2] and bulky tert-butyl analogs. For MEK inhibitor optimization programs following the structural framework established in US7732616B2 [3], this compound enables comparative evaluation of linear versus branched N1-alkyl effects on target binding, kinase selectivity, and downstream MAPK pathway modulation.

Phenotypic Screening for Anti-inflammatory & Lipid Activities

Based on PASS computational predictions indicating high activity probabilities for anti-inflammatory (Pa = 0.827), lipid metabolism regulation (Pa = 0.786), and lipid peroxidase inhibition (Pa = 0.779) [4], 6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid is optimally deployed in phenotypic screening cascades where broad pharmacological interrogation—rather than single-target enzyme inhibition—represents the primary discovery objective. This distinguishes the N1-propyl derivative from N1-aryl analogs that exhibit narrower, target-specific inhibitory profiles [5].

Validated Building Block for Pyridazinone Library Synthesis

With defined purity specifications of 95–97% and established storage conditions of -20°C under moisture protection , this compound supports reproducible library synthesis and assay development workflows. The verified quality control parameters reduce the risk of impurity-driven false positives or batch-to-batch variability, a critical consideration for procurement decisions in both academic core facilities and industrial medicinal chemistry groups where material consistency directly impacts data reliability.

Technical Documentation Hub

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